3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride
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Overview
Description
3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride is a fluorinated pyridine derivative The presence of fluorine in the aromatic ring imparts unique physical, chemical, and biological properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-4-nitropyridine N-oxide with a fluorinating agent, followed by catalytic hydrogenation to yield 3-fluoro-4-aminopyridine . This intermediate can then be further reacted with piperidin-4-ylmethylamine under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using efficient fluorinating agents and catalysts. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine ring.
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Biological Research: Used in the study of receptor-ligand interactions and as a probe in biochemical assays.
Agrochemicals: Potential use as an active ingredient in herbicides and insecticides due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity by influencing the electronic properties of the aromatic ring. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-4-aminopyridine
- 3-fluoro-4-aminopyridine
- 4-amino-2-(trifluoromethyl)pyridine
Uniqueness
3-fluoro-N-[(piperidin-4-yl)methyl]pyridin-4-amine dihydrochloride is unique due to the presence of both a fluorine atom and a piperidin-4-ylmethyl group. This combination imparts distinct physical and chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-fluoro-N-(piperidin-4-ylmethyl)pyridin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3.2ClH/c12-10-8-14-6-3-11(10)15-7-9-1-4-13-5-2-9;;/h3,6,8-9,13H,1-2,4-5,7H2,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJIUBKNDGSTSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=C(C=NC=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2FN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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